1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Vorbereitungsmethoden
The synthesis of 1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride can be achieved through several routes. One common method involves the Diels-Alder reaction of an α-methylene caprolactam with a diene in the presence of a copper(II) complex and a chiral ligand. This reaction provides the desired spirocyclic compound with high enantioselectivity . Industrial production methods may involve optimizing this reaction for larger scales, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists, contributing to the understanding of biological pathways.
Wirkmechanismus
The mechanism of action of 1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or interference with signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride: This compound has a similar structure but with a different ring size, leading to variations in its chemical properties and biological activity.
3-Oxa-8-azaspiro[5.6]dodec-10-ene hydrochloride:
The uniqueness of 1-Oxa-9-azaspiro[5
Eigenschaften
Molekularformel |
C10H18ClNO |
---|---|
Molekulargewicht |
203.71 g/mol |
IUPAC-Name |
1-oxa-10-azaspiro[5.6]dodec-3-ene;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-9-12-10(4-1)5-3-7-11-8-6-10;/h1-2,11H,3-9H2;1H |
InChI-Schlüssel |
RQFLBANPRPJCOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC1)CC=CCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.